N-亚硝基吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Nitrosopyrrolidine (CAS Number 930-55-2) is a research chemical that induces tumors . It is released during the cooking of nitrite-preserved foods and is a component of tobacco smoke . It can be used to study carcinogens and cancer .

Molecular Structure Analysis

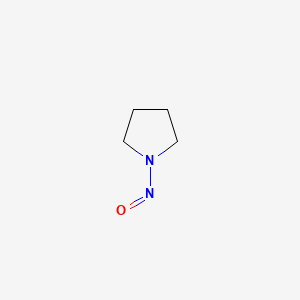

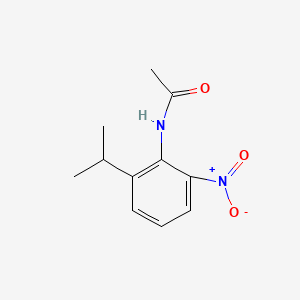

N-Nitrosopyrrolidine has a molecular formula of C4H8N2O and a molecular weight of 100.1191 . The structure of N-Nitrosopyrrolidine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

N-Nitrosopyrrolidine in water was electrocatalytically degraded by a three-dimensional electrode reactor . The degradation of N-Nitrosopyrrolidine was investigated by examining the effects of flow rate, current density, electrolyte concentration, and pollutant concentration on the degradation efficiency, energy consumption, and reaction kinetics .Physical and Chemical Properties Analysis

N-Nitrosopyrrolidine is a yellow liquid . The physical properties of N-nitrosamines, including N-Nitrosopyrrolidine, depend on the nature of the substituent groups . Some of them dissolve well in organic solvents .科学研究应用

致癌性和机制:

- N-亚硝基吡咯烷已被证明能在动物体内诱发肝细胞瘤和其他类型的癌症。它的致癌性因分子上不同的取代基而异。例如,3,4-二氯-N-亚硝基吡咯烷可诱发食道肿瘤,而N-亚硝基吡咯烷本身主要引起肝脏肿瘤 (Lijinsky & Taylor, 1976)。

- N-亚硝基吡咯烷及相关醛类物质形成的DNA加合物已被研究。这些加合物在人体组织中发现,对于理解癌症发生机制至关重要 (Hecht, Upadhyaya, & Wang, 2011)。

食品产品中的生成:

- 研究已经探讨了肉制品中N-亚硝基吡咯烷的生成,特别是在肉类加工过程中使用亚硝酸盐的情况下。研究发现,某些氨基酸,如脯氨酸和吡咯烷,可以在特定条件下促进N-亚硝基吡咯烷的生成 (Drabik-Markiewicz et al., 2010)。

降解和去除:

- 研究N-亚硝基吡咯烷的氧化降解,特别是在水处理领域,表明臭氧/紫外线处理等过程可以有效降解这种化合物 (Chen, Fang, Fan, & Shang, 2016)。

代谢激活和抑制:

- N-亚硝基吡咯烷在人类肝微粒体中发生代谢激活,突显了对人类的潜在风险。这种激活是其致癌性的重要方面 (Hecht et al., 1979)。

- 膳食成分可以影响N-亚硝基吡咯烷在靶组织中的激活。异硫氰酸酯等化合物显示出在抑制其致瘤效应方面的潜力 (Chung et al., 1984)。

作用机制

Nitrosamines, including N-Nitrosopyrrolidine, are formed via various nitrosating agents and also formed endogenously through pyrrolidine . During nitrosamine metabolism, several intermediates are formed that may directly bind with DNA, alkylate them, or react with another compound to form alkylating agents that may cause mutation and cancer .

安全和危害

未来方向

A study has re-analyzed the dataset of nitrosamines, including N-Nitrosopyrrolidine, to apply the European Medicines Agency’s Carcinogenic Potency Categorization Approach . The findings underscore a substantial reduction in concern regarding these particular compounds . This re-analysis serves as a noteworthy contribution to the field, as it not only highlights the potential for a more nuanced and risk-stratified approach to nitrosamine regulation but also underscores the evolving nature of our comprehension of these chemical entities .

属性

CAS 编号 |

57371-40-1 |

|---|---|

分子式 |

C4H8N2O |

分子量 |

104.14 g/mol |

IUPAC 名称 |

2,2,5,5-tetradeuterio-1-nitrosopyrrolidine |

InChI |

InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2/i3D2,4D2 |

InChI 键 |

WNYADZVDBIBLJJ-KHORGVISSA-N |

手性 SMILES |

[2H]C1(CCC(N1N=O)([2H])[2H])[2H] |

SMILES |

C1CCN(C1)N=O |

规范 SMILES |

C1CCN(C1)N=O |

同义词 |

N-Nitrosopyrrolidine-d4; NPYR-d4; NSC 18797-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)